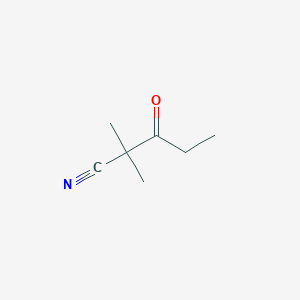

2,2-Dimethyl-3-oxopentanenitrile

Description

Contextual Significance within Organic Chemistry

The significance of 2,2-Dimethyl-3-oxopentanenitrile lies in its identity as a β-ketonitrile. This class of compounds is highly valued in organic chemistry for its versatility as a synthetic intermediate. nih.govnih.gov The presence of two reactive functional groups, a ketone and a nitrile, allows for a wide array of chemical transformations. These compounds serve as crucial building blocks for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active scaffolds. nih.govnih.gov

β-Ketonitriles are precursors in the creation of various biologically active molecules, including those with potential anti-cancer, anti-inflammatory, and anti-HIV properties. nih.gov Their ability to participate in cascade, domino, and multi-component reactions makes them efficient starting materials for constructing diverse molecular frameworks such as quinolines, chromenes, and pyrroles. nih.govnih.gov The specific structure of this compound, with its tert-butyl group, offers unique steric and electronic properties that can influence reaction pathways and product selectivity, making it a valuable tool for fine-chemical synthesis.

Historical Development of Synthetic Approaches to Analogous β-Ketonitriles

The synthesis of β-ketonitriles is a well-established area of organic chemistry, with methods evolving over many decades. nih.govthieme-connect.com Early approaches, reported long ago, focused on the acylation of nitrile anions with esters. nih.gov These reactions typically employed strong bases like sodium methoxide (B1231860), sodium ethoxide, or sodium amide to generate the necessary nucleophilic nitrile anion. nih.govgoogle.com While effective to some extent, these methods often required harsh conditions, multiple equivalents of base, and sometimes presented safety hazards, such as with the use of sodium amide. nih.gov

More recent developments have aimed for greener, more efficient, and economically viable syntheses. nih.gov For instance, the use of inexpensive potassium tert-butoxide (KOt-Bu) has been shown to successfully facilitate the acylation of acetonitrile (B52724) with esters under milder, ambient conditions. nih.gov Another significant advancement is the emergence of transition-metal-free catalytic methods. One such innovative approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.org This method is notable for its mild conditions and its ability to create β-ketonitriles that contain a sterically congested quaternary carbon center, a structural motif that is challenging to construct using traditional methods. organic-chemistry.org These modern strategies represent a shift towards more sustainable and versatile protocols for synthesizing this important class of compounds.

Overview of Current Research Trajectories and Gaps

Current research on β-ketonitriles is largely focused on expanding their application in the synthesis of complex molecular architectures. nih.govnih.gov A major trajectory involves their use as key components in multi-component and cascade reactions, which allow for the construction of intricate heterocyclic and carbocyclic systems in a single, efficient step. nih.gov For example, recent studies have demonstrated the three-component reaction of β-ketonitriles with other reagents to produce highly substituted 4H-pyran derivatives and 3-cyanopyrroles. nih.gov The development of novel catalytic systems, including both metal-based and organocatalytic approaches, continues to be a vibrant area of investigation to improve reaction efficiency, selectivity, and substrate scope. nih.govorganic-chemistry.org

Despite the broad interest in β-ketonitriles as a class, a significant research gap exists concerning this compound itself. While it is commercially available and used as a building block, there is a notable lack of published studies that focus specifically on its unique reactivity and potential applications. scbt.com Much of the available literature discusses β-ketonitriles in general terms or focuses on other analogues like benzoylacetonitrile. nih.gov Future research could therefore be directed towards exploring the specific synthetic utility of this compound. Investigating how its prominent tert-butyl group influences reaction outcomes, exploring its potential in asymmetric catalysis, and applying it to the synthesis of novel, sterically hindered bioactive molecules could unveil new and valuable chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-4-6(9)7(2,3)5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKABYWUBFCUROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302462 | |

| Record name | 2,2-Dimethyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37719-03-2 | |

| Record name | 2,2-Dimethyl-3-oxopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37719-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 3 Oxopentanenitrile and Its Derivatives

Classical and Evolving Synthetic Routes

Traditional methods for synthesizing 2,2-dimethyl-3-oxopentanenitrile and its derivatives often rely on fundamental organic reactions such as nucleophilic substitutions and condensation reactions. These methods have been refined over time to improve yields and reduce side product formation.

Nucleophilic Substitution Strategies

A prevalent method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a suitable precursor with a cyanide group. researchgate.net A common starting material for this process is 1-chloro- or 1-bromopinacolone. The reaction is typically carried out using an alkali metal cyanide, such as sodium or potassium cyanide, in a protic solvent. researchgate.net

However, this method is not without its challenges. A significant side reaction that can occur is the formation of 2-tert-butyloxirane-2-carbonitrile, which can account for 20-35% of the product mixture. This side product arises from the non-selective action of the cyanide nucleophile. researchgate.net To address this issue, a modified procedure involves the addition of a catalytic amount of an alkali iodide. This addition has been shown to suppress the formation of the oxirane byproduct and significantly increases the yield of the desired this compound to as high as 95% with a purity of 99%. researchgate.net

Condensation and Coupling Reactions

Condensation reactions provide another important avenue for the synthesis of this compound and its derivatives. One such method involves the reaction of carboxylic acid esters with acetonitrile (B52724) in the presence of a strong base. For instance, the reaction of methyl isobutyrate with acetonitrile using a base like potassium methoxide (B1231860) can yield 4-methyl-3-oxovaleronitrile, a related compound. google.com

A process for producing 3-oxonitriles involves the reaction of carboxylic acid esters with carboxylic acid nitriles in the presence of a 70 to 80% suspension of sodium hydride in white oil. google.com For example, the reaction of methyl benzoate (B1203000) with acetonitrile in the presence of sodium hydride can produce the corresponding 3-oxo-3-phenylpropanenitrile. google.com This general approach can be adapted for the synthesis of this compound by using an appropriate pivaloyl ester.

Derivatives of this compound can also be synthesized through condensation reactions. For example, 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile can be synthesized by reacting pivaloyl acetonitrile with N,N-dimethylformamide dimethyl acetal. prepchem.com This reaction proceeds at room temperature and yields the desired product in high yield. prepchem.com

Mechanistic Insights into Side Product Formation and Control

As mentioned previously, the nucleophilic substitution route for the synthesis of this compound can be complicated by the formation of 2-tert-butyloxirane-2-carbonitrile. researchgate.net This side product is a result of the competing intramolecular cyclization reaction. The addition of a catalytic amount of an alkali iodide is believed to proceed via an in-situ formation of the more reactive iodo-intermediate, which favors the desired substitution pathway over the cyclization. researchgate.net

In condensation reactions, the choice of base and reaction conditions is crucial to control the formation of side products. Strong bases like sodium hydride and potassium methoxide are effective in deprotonating acetonitrile to form the nucleophilic carbanion. google.comgoogle.com However, these strong bases can also promote self-condensation of the starting materials or subsequent reactions of the product. Careful control of temperature, reaction time, and stoichiometry is therefore essential to maximize the yield of the desired product.

Catalytic Approaches in Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been explored for the synthesis of nitriles and their derivatives, offering potential advantages over classical methods.

Transition Metal-Catalyzed Processes

While specific examples of transition metal-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the broader field of transition metal-catalyzed nitrile synthesis offers promising avenues. For instance, a manganese(I) pincer complex has been reported to catalyze the α-olefination of nitriles with secondary alcohols. researchgate.net This type of transformation could potentially be adapted for the synthesis of derivatives of this compound.

Another example is the iron(II) phthalocyanine-catalyzed olefination of aldehydes with diazoacetonitrile to produce alkenyl nitriles. researchgate.net This methodology could be explored for creating unsaturated derivatives of this compound.

Organocatalytic and Biocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While the direct organocatalytic synthesis of this compound is not explicitly described, related transformations have been reported. For example, chiral secondary amines have been used as organocatalysts for the enantioselective synthesis of functionalized dihydropyridazines through a cascade reaction involving an aza-Michael addition. rsc.org This highlights the potential of organocatalysis to construct complex molecules containing nitrile functionalities with high stereocontrol.

A simple and mild protocol for the direct synthesis of vinyl nitriles from aldehydes and acetonitrile has been developed using potassium trimethylsilanolate as a mild base and benzyl (B1604629) chloride as a promoter at room temperature, without the need for a transition metal catalyst. researchgate.net This Knoevenagel-type condensation offers a metal-free approach to synthesizing unsaturated nitriles. researchgate.net

Biocatalytic methods, employing enzymes as catalysts, are also gaining traction for their high selectivity and environmentally friendly nature. While specific biocatalytic routes to this compound were not found in the provided search results, the general application of enzymes in nitrile synthesis is an active area of research.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. Key areas of focus include optimizing atom economy, utilizing alternative solvents, and mitigating the generation of waste and by-products.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. acs.org In practice, many reactions fall short of this ideal, generating significant amounts of waste. nephronnitrile.com

One common synthesis of this compound involves the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide. researchgate.netmdpi.com While this method can achieve a high yield of up to 95% with 99% purity, its atom economy is not optimal due to the formation of by-products. researchgate.netmdpi.com

Atom Economy Calculation for the Synthesis of this compound:

The reaction is as follows:

C₆H₁₁ClO + NaCN → C₇H₁₁NO + NaCl

Molecular Weight of this compound (C₇H₁₁NO): 125.17 g/mol

Molecular Weight of 1-chloropinacolone (C₆H₁₁ClO): 134.61 g/mol

Molecular Weight of Sodium Cyanide (NaCN): 49.01 g/mol

Molecular Weight of Sodium Chloride (NaCl): 58.44 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (125.17 / (134.61 + 49.01)) x 100 ≈ 68.1%

This calculation demonstrates that even with a high percentage yield, a significant portion of the reactant atoms end up in the sodium chloride by-product, which is considered waste in this context.

To enhance reaction efficiency, alternative synthetic routes with higher atom economy are being explored for nitriles and their derivatives. Addition reactions, for example, are inherently more atom-economical as they involve the combination of all reactant atoms into the final product. rsc.org For instance, the Michael addition of cyanide to α,β-unsaturated ketones is a potential route to β-cyano ketones with 100% atom economy in theory. researchgate.net

Table 1: Comparison of Synthetic Methods for Nitriles based on Atom Economy

| Synthetic Method | General Reaction | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Nucleophilic Substitution | R-X + NaCN → R-CN + NaX | < 100% | Generates stoichiometric salt by-product. |

| Michael Addition | R₂C=CHCOR' + HCN → R₂C(CN)CH₂COR' | 100% | All reactant atoms are incorporated into the product. |

| Biocatalytic Dehydration | R-CH=NOH → R-CN + H₂O | < 100% | Water is the only by-product. |

Solvent Minimization and Alternative Media Utilization

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. ijprt.org Green chemistry principles encourage the minimization of solvent use or the replacement of hazardous solvents with greener alternatives.

In the synthesis of this compound from 1-chloropinacolone, methanol (B129727) is a commonly used protic solvent. mdpi.com While methanol is more benign than some other organic solvents, efforts are being made to further reduce its use or find alternatives.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent an ideal green chemistry approach as they eliminate solvent waste entirely. researchgate.net Several solvent-free methods have been developed for the synthesis of nitriles and their derivatives. For example, the synthesis of α-amino nitriles has been successfully carried out without a solvent, offering an efficient and environmentally friendly methodology. acs.orgthieme-connect.com The reaction of aldehydes with sodium azide, catalyzed by p-toluenesulfonic acid on a silica (B1680970) surface, is another example of a solvent-free method for nitrile synthesis. researchgate.net

Alternative Solvents:

When a solvent is necessary, water is an excellent green alternative due to its non-toxicity, non-flammability, and abundance. nephronnitrile.com The hydration of nitriles to amides, for instance, can be effectively carried out in water. nephronnitrile.com Biocatalytic approaches, such as those using aldoxime dehydratases, are often performed in aqueous media, further highlighting the potential of water as a green solvent in nitrile synthesis. mdpi.com

Other alternative solvents being explored include:

Bio-based solvents: Derived from renewable resources, such as ethanol (B145695) and 2-methyltetrahydrofuran. acs.org

Supercritical fluids: Such as carbon dioxide, which can be used as a reaction medium and is easily removed from the product.

Ionic liquids: Salts that are liquid at low temperatures and have negligible vapor pressure.

Table 2: Green Solvents and their Applications in Nitrile Synthesis

| Solvent/Medium | Properties | Example Application |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Biocatalytic synthesis of nitriles, hydration of nitriles. mdpi.comnephronnitrile.com |

| Solvent-Free (Neat) | Eliminates solvent waste | Synthesis of α-amino nitriles, Schmidt reaction for nitrile synthesis. acs.orgresearchgate.net |

| Bio-based Solvents | Derived from renewable resources | General organic synthesis. acs.org |

| Supercritical CO₂ | Non-toxic, easily separable | Used as a reaction medium for various chemical transformations. |

Waste Generation and By-product Mitigation

The generation of waste and by-products is a significant concern in chemical synthesis. Green chemistry emphasizes the prevention of waste at its source rather than treating it after it has been created.

In the synthesis of this compound via nucleophilic substitution, a major by-product is 2-tert-butyloxirane-2-carbonitrile, which can form in amounts of 20-35%. researchgate.netmdpi.com The formation of this and other condensation by-products reduces the yield of the desired product and complicates its purification, leading to increased waste. researchgate.netmdpi.com

Strategies for By-product Mitigation:

One effective strategy to minimize by-product formation in the synthesis of this compound is the addition of a catalytic amount of an alkali iodide. mdpi.com This has been shown to suppress undesirable side reactions and increase the yield to 95% with 99% purity. researchgate.netmdpi.com

Biocatalytic Routes for Waste Reduction:

Biocatalytic methods offer a powerful tool for waste reduction. The use of enzymes like hydroxynitrile lyases (HNLs) and aldoxime dehydratases can lead to highly selective transformations with minimal by-product formation. mdpi.comresearchgate.net These enzymatic reactions are often performed under mild conditions in aqueous media, further reducing the environmental impact. mdpi.com For example, the synthesis of nitriles using aldoxime dehydratases produces water as the only by-product. mdpi.com

Waste from Nitrile-based Products:

The lifecycle of products derived from nitriles, such as nitrile gloves, also presents environmental challenges. Used nitrile gloves are typically non-biodegradable and contribute to landfill waste. esafetysupplies.com Research is ongoing into recycling methods for nitrile waste, such as pyrolysis, which can convert the waste into valuable products like bio-oil and syngas, thus contributing to a circular economy. mdpi.comresearchgate.net

Table 3: By-products and Mitigation Strategies in Nitrile Synthesis

| Synthetic Route | Major By-products | Mitigation Strategy | Reference |

|---|---|---|---|

| Nucleophilic substitution of 1-chloropinacolone | 2-tert-butyloxirane-2-carbonitrile, condensation products | Addition of catalytic alkali iodide | researchgate.netmdpi.com |

| Biocatalytic dehydration of aldoximes | Water | Use of highly selective enzymes | mdpi.com |

Reactivity and Reaction Mechanisms of 2,2 Dimethyl 3 Oxopentanenitrile

Chemical Reactivity at Functional Groups

The molecule possesses three key reactive sites: the nitrile group, the ketone carbonyl group, and the α-carbon. Each site exhibits characteristic reactions, often influenced by the presence of the other functionalities.

Reactivity of the Nitrile Moiety (e.g., Hydrolysis, Reduction, Cycloaddition)

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.orgopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. libretexts.orgsavemyexams.com

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate to form a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, can directly attack the nitrile carbon. openstax.orglibretexts.org This initially forms an imine anion, which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which requires a subsequent acidification step to produce the final carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). savemyexams.comlibretexts.org

With LiAlH₄, the reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orgopenstax.orglibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water gives the primary amine. openstax.orglibretexts.org

Catalytic hydrogenation also reduces the carbon-nitrogen triple bond to form a primary amine, typically requiring elevated temperature and pressure. libretexts.org

Cycloaddition: While the nitrile functional group is generally an unactivated dienophile, it can participate in cycloaddition reactions, particularly intramolecular ones where entropic factors are favorable. nih.gov These reactions, such as the cyano Diels-Alder reaction, allow for the construction of nitrogen-containing heterocyclic systems like pyridines. nih.gov

Reactivity of the Ketone Carbonyl (e.g., Nucleophilic Addition, Oxidation)

The carbonyl group (C=O) of the ketone is also polar, with the carbon atom being electrophilic. However, ketones are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two adjacent alkyl groups. libretexts.org

Nucleophilic Addition: The carbonyl carbon is a target for various nucleophiles. libretexts.orgwikipedia.org

Grignard Reagents: Reaction with a Grignard reagent (R-MgX) followed by hydrolysis converts the nitrile to a ketone. libretexts.orgopenstax.org In the case of 2,2-dimethyl-3-oxopentanenitrile, a Grignard reagent would attack the ketone's carbonyl carbon to form a tertiary alcohol after an aqueous workup.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or LiAlH₄ can reduce the ketone to a secondary alcohol.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the ketone carbonyl would result in a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

Oxidation: Ketones are resistant to oxidation under mild conditions that would readily oxidize aldehydes. libretexts.org Vigorous oxidation of ketones, such as with a strong oxidizing agent and heat, results in the cleavage of a carbon-carbon bond adjacent to the carbonyl group, producing a mixture of carboxylic acids. doubtnut.com For this compound, oxidation would cleave the C-C bond, leading to smaller carboxylic acid fragments.

Reactivity at the α-Carbon Position (e.g., Alkylation, Condensation)

The carbon atom situated between the ketone and the nitrile group is known as the α-carbon. The hydrogens attached to this carbon are significantly more acidic than typical C-H bonds. msu.edulibretexts.orgtib.eu This increased acidity is due to the ability of both adjacent electron-withdrawing groups (carbonyl and nitrile) to stabilize the resulting conjugate base (an enolate) through resonance. libretexts.org

Alkylation: The formation of the enolate anion makes the α-carbon a potent nucleophile. libretexts.orgutdallas.edu This nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This reaction works best with primary or methyl halides to avoid competing elimination reactions. utdallas.edu

Condensation: The nucleophilic enolate can also attack other electrophilic carbonyl carbons in condensation reactions.

Aldol-type Condensation: In a reaction analogous to the aldol (B89426) condensation, the enolate of this compound can add to an aldehyde or another ketone, forming a β-hydroxy ketone or a β-hydroxy nitrile derivative. msu.edu

Claisen-Schmidt Condensation: This is a specific type of mixed aldol condensation between a ketone and an aryl aldehyde that lacks α-hydrogens. libretexts.org

Michael Addition: As a stabilized nucleophile, the enolate can participate in Michael additions, which involve the 1,4-addition to α,β-unsaturated carbonyl compounds. researchgate.net

Pericyclic Reactions and Cycloadditions Involving this compound as a Dienophile or Dipolarophile

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduox.ac.uk Cycloadditions are a major class of pericyclic reactions where two components combine to form a ring. ox.ac.uk

This compound can potentially act as the "phile" component (dienophile or dipolarophile) in these reactions, reacting with a 4π-electron component like a diene or a 1,3-dipole. masterorganicchemistry.commasterorganicchemistry.com

As a Dienophile in [4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction involves a 4π diene and a 2π dienophile. masterorganicchemistry.com While alkenes are common dienophiles, other π systems can participate. The nitrile group of this compound can function as the 2π component, although it is considered an unactivated dienophile. nih.gov The reaction rate is generally enhanced by electron-withdrawing groups on the dienophile, a condition met by the ketone functionality in this molecule. masterorganicchemistry.com The ketone's carbonyl group itself can also act as a heterodienophile, leading to the formation of dihydropyran rings. organicchemistrydata.org

As a Dipolarophile in [3+2] Cycloadditions: 1,3-Dipolar cycloadditions involve a 4π component called a 1,3-dipole (e.g., azides, nitrones, nitrile oxides) and a 2π component called a dipolarophile. msu.eduuchicago.edu Both the nitrile and the ketone's carbonyl group in this compound can serve as the 2π dipolarophile. These reactions are a powerful method for constructing five-membered heterocyclic rings. uchicago.edunih.gov The reaction can also proceed via oxyallyl cations, generated from the ketone portion, which then undergo a formal [3+2] cycloaddition with a 2π partner like an alkene or alkyne to form five-membered rings. nih.gov

Mechanistic Investigations of Complex Transformations

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reactions at the α-carbon of this compound are subject to kinetic and thermodynamic control, particularly when forming enolates.

Kinetic vs. Thermodynamic Enolates: For unsymmetrical ketones, deprotonation can lead to two different enolates. The kinetic enolate is formed faster and is typically the less substituted enolate, favored by strong, bulky, non-nucleophilic bases (like LDA) at low temperatures. The thermodynamic enolate is more stable and is favored under conditions that allow for equilibrium, such as higher temperatures with weaker bases. libretexts.orgyoutube.com In this compound, there is only one type of α-hydrogen, simplifying this consideration. However, the choice of base and reaction conditions remains crucial for controlling subsequent alkylation or condensation reactions.

Kinetic studies of related reactions, such as the halogenation of ketones at the α-carbon, show that the rate of reaction is often independent of the halogen concentration but first-order in the ketone concentration. msu.edu This indicates that the rate-determining step is the formation of the enol or enolate intermediate, a principle that would apply to reactions at the α-carbon of this compound. msu.edulibretexts.org

Influence of Catalysts and Reaction Conditions on Selectivity

The selectivity of reactions involving this compound is critically dependent on the choice of catalysts and the specific reaction conditions employed. These factors can direct the reaction towards a desired product by influencing which functional group of the molecule reacts and by controlling the stereochemistry of the product. The interplay between the catalyst, solvent, temperature, and reaction time dictates the outcome of the chemical transformation.

The reactivity of this compound is primarily centered around its three functional groups: the active methylene (B1212753) group adjacent to the nitrile, the nitrile group itself, and the ketone functionality. By carefully selecting the catalytic system and conditions, one can achieve selective transformations at each of these sites.

A significant area of study is the Knoevenagel condensation, which involves the reaction of the active methylene group. The choice of catalyst in these reactions is paramount for achieving high yields and selectivity. For instance, in reactions analogous to what would be expected with this compound, various amine-functionalized catalysts have been shown to be effective. The basicity and steric hindrance of the amine catalyst play a crucial role in the reaction's efficiency. nih.gov

Moreover, the hydrogenation of the nitrile group is another key reaction where catalyst choice determines the product distribution. Depending on the catalyst and support used, the hydrogenation of nitriles can selectively yield primary amines, secondary amines, or other reduction products. For example, studies on the catalytic hydrogenation of nitriles have demonstrated that atomically dispersed palladium catalysts and palladium clusters exhibit different selectivities. nih.gov Specifically, single Pd atoms on a nanodiamond-graphene support tend to produce secondary amines, while fully exposed Pd clusters on the same support favor the formation of primary amines. nih.gov

The conditions for Michael additions, another potential reaction for this compound, are also heavily influenced by the choice of base or organocatalyst. masterorganicchemistry.comorganic-chemistry.org The strength and nature of the base can affect the formation of the enolate and its subsequent conjugate addition.

In the realm of cycloaddition reactions, while specific examples with this compound are not prevalent in the provided search results, the general principles underscore the importance of catalysts in controlling regio- and stereoselectivity. beilstein-journals.org

The following tables summarize findings from studies on related compounds, illustrating the influence of catalysts and reaction conditions on selectivity, which can be extrapolated to the reactions of this compound.

Table 1: Catalyst and Condition Effects on Knoevenagel Condensation Yield

This table presents data from Knoevenagel condensation reactions between various aromatic aldehydes and malononitrile, a compound with a similar active methylene group to this compound. The data highlights how the choice of catalyst and reaction conditions can significantly impact the product yield.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Fe3O4@SiO2@PAMAM-G2 | Solvent-free | 50 | 30 | 95 |

| RE(72%)NaY | CH3CN | Room Temp. | 720 | 78 |

| CTMAB | H2O | Room Temp. | 90 | 91 |

| MgO/ZrO2 | Solvent-free | 60 | 20 | 93 |

| PVC-TEPA | EtOH | Reflux | 60 | 75 |

| Na2S/Al2O3 | CH2Cl2 | Reflux | 20 | 90 |

Data sourced from a review on Knoevenagel condensation reactions, showcasing the efficiency of various catalytic systems. sciensage.info

Table 2: Selectivity in Catalytic Hydrogenation of Nitriles

This table illustrates the selective hydrogenation of nitriles to either primary or secondary amines based on the palladium catalyst structure. These findings are directly relevant to the potential reduction of the nitrile group in this compound.

| Catalyst | Support | Major Product | Selectivity |

|---|---|---|---|

| Atomically Dispersed Pd (Pd1) | Nanodiamond-Graphene (ND@G) | Secondary Amine | >98% |

| Exposed Pd Clusters (Pdn) | Nanodiamond-Graphene (ND@G) | Primary Amine | >98% |

| Pd | ZnO | Ethylamine (Primary) | High |

| Pd | CeO2 | Ethylamine (Primary) & Diethylamine (Secondary) | High |

Data adapted from studies on the catalytic hydrogenation of nitriles, demonstrating the structure-performance relationship of palladium catalysts. nih.govrsc.org

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

Theoretical investigations into the electronic structure and bonding of a molecule like 2,2-Dimethyl-3-oxopentanenitrile provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound such as this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic ground state properties. These calculations could predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate properties such as ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's chemical behavior. However, specific DFT studies detailing these parameters for this compound are not presently found in surveyed literature.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution and energy of these electrons. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, a frontier molecular orbital analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. Despite the utility of this analysis, specific studies applying MO theory to this compound have not been identified.

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how a molecule will react and at which specific sites.

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate and verify transition state structures, providing information about the energy barrier (activation energy) of a reaction. For reactions involving this compound, such as its synthesis or degradation, transition state calculations would elucidate the step-by-step mechanism and determine the rate-limiting step. No specific studies characterizing transition states for reactions of this compound were found.

A potential energy surface (PES) maps the energy of a molecule or a system of molecules as a function of its geometry. By analyzing the PES, chemists can follow the lowest energy path from reactants to products, known as the reaction coordinate. This analysis provides a detailed picture of the energy changes that occur during a reaction, including the identification of intermediates and transition states. A reaction coordinate analysis for this compound would be instrumental in understanding the thermodynamics and kinetics of its chemical transformations. At present, such detailed analyses for this specific molecule are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal the different conformations a molecule can adopt and the interactions it has with other molecules, such as solvents or other reactants. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of its atoms. Additionally, simulations could model its behavior in different solvents, shedding light on intermolecular forces like hydrogen bonding and van der Waals interactions. While general MD studies exist for related nitriles like acetonitrile (B52724) researchgate.netrsc.org, specific simulations focused on the conformational analysis and intermolecular interactions of this compound were not discovered during the literature search.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry provides a powerful toolkit for the in-silico design of novel derivatives of this compound and for the exploration of its potential reaction pathways. These theoretical studies offer valuable insights into molecular properties and reactivity, guiding experimental work and accelerating the discovery of new compounds with desired characteristics.

Design of Novel Derivatives

The computational design of new derivatives of this compound can be approached by systematically modifying its chemical structure and evaluating the resulting changes in electronic and steric properties. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the calculation of various molecular descriptors that can be correlated with potential activity or function.

By introducing different functional groups at various positions on the this compound scaffold, it is possible to modulate its properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's reactivity and electrostatic potential.

Table 1: Hypothetical Computationally Designed Derivatives of this compound and Their Calculated Properties

| Derivative Name | Modification | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| 2,2-Dimethyl-3-oxo-4-phenylpentanenitrile | Addition of a phenyl group at the 4-position | 3.85 | 5.21 |

| 4-Amino-2,2-dimethyl-3-oxopentanenitrile | Substitution with an amino group at the 4-position | 4.52 | 4.89 |

| 4-Fluoro-2,2-dimethyl-3-oxopentanenitrile | Substitution with a fluorine atom at the 4-position | 2.98 | 5.87 |

| 2,2-Dimethyl-3-oxo-5-phenylpentanenitrile | Addition of a phenyl group at the 5-position | 3.67 | 5.33 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational design.

Exploration of Reaction Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the associated activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

A key aspect of the reactivity of this compound is the presence of both a ketone and a nitrile group, as well as acidic α-protons, which can lead to the formation of an enolate. fiveable.menih.govmasterorganicchemistry.com Computational studies can model the conditions required for enolate formation and its subsequent reactions.

For example, the nucleophilic addition to the nitrile group is a fundamental reaction type. libretexts.orgucalgary.ca Theoretical studies can compare the energy barriers for different nucleophiles and predict the most favorable reaction pathways. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Key Reaction Steps of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Enolate formation (base-catalyzed) | DFT (B3LYP/6-31G) | 15.8 |

| Nucleophilic addition of a methyl Grignard reagent to the ketone | DFT (B3LYP/6-31G) | 12.3 |

| Nucleophilic addition of a methyl Grignard reagent to the nitrile | DFT (B3LYP/6-31G) | 18.5 |

| Hydrolysis of the nitrile to a carboxylic acid (acid-catalyzed) | DFT (B3LYP/6-31G) | 25.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the computational exploration of reaction pathways.

These computational approaches not only rationalize experimental observations but also predict the outcomes of unexplored reactions, thereby guiding the synthesis of new and potentially useful molecules derived from this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Dimethyl-3-oxopentanenitrile. By mapping the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous confirmation of the compound's atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the different types of protons in the molecule. The ethyl group would produce a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, both resulting from spin-spin coupling. The two methyl groups attached to the C2 carbon are chemically equivalent and would appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. It is expected to display signals for each of the seven carbon atoms, including the characteristic low-field signals for the carbonyl (C=O) and nitrile (C≡N) carbons. The chemical shifts of the carbons in the 2,2-dimethylpropyl core are influenced by their substitution and proximity to the electron-withdrawing functional groups. researchgate.net

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign these proton and carbon signals by showing correlations between coupled nuclei. While this compound itself is achiral, these NMR methods are crucial for studying its reactions, where they can help determine the stereochemistry of products in cases of stereoselective synthesis. researchgate.net Furthermore, DFT (Density Functional Theory) calculations are often used alongside experimental data to predict chemical shifts with high accuracy, aiding in the definitive assignment of complex spectra. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| –C(O)CH₂CH₃ | ¹H | ~1.1 | Triplet | Coupled to adjacent CH₂ group. |

| –C(O)CH₂ CH₃ | ¹H | ~2.6 | Quartet | Coupled to adjacent CH₃ group. |

| –C(CH₃ )₂ | ¹H | ~1.4 | Singlet | Chemically equivalent protons with no adjacent H. |

| –C(O)CH₂C H₃ | ¹³C | ~8 | - | Aliphatic methyl carbon. |

| –C(O)C H₂CH₃ | ¹³C | ~36 | - | Aliphatic methylene carbon. |

| –C (CH₃)₂ | ¹³C | ~45 | - | Quaternary carbon. |

| –C(C H₃)₂ | ¹³C | ~24 | - | Gem-dimethyl carbons. |

| –C ≡N | ¹³C | ~117 | - | Nitrile carbon, characteristic shift. |

| –C =O | ¹³C | ~205 | - | Carbonyl carbon, characteristic low-field shift. |

Mass Spectrometry for Reaction Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for probing its fragmentation patterns, which provides valuable structural information. For this compound, with a molecular weight of 125.17 g/mol , the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 125. nih.govscbt.com

Analysis of the fragmentation pattern in the mass spectrum helps to piece together the molecular structure. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. For this compound, this could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z 96, or the loss of the cyanodimethylmethyl radical (•C(CH₃)₂CN, 69 Da) to yield a fragment at m/z 56. Another potential fragmentation is the McLafferty rearrangement, a characteristic reaction of ketones and esters with accessible gamma-hydrogens, though this is less likely given the structure. researchgate.net

A particularly advanced application of MS is in isotopic labeling studies to elucidate reaction pathways. nih.gov By synthesizing this compound with a heavy isotope, such as ¹³C or ¹⁸O at the carbonyl group, or deuterium (B1214612) (²H) at a specific position, researchers can trace the fate of these labeled atoms through a chemical reaction. isotope.comnih.gov For example, in a reduction reaction, labeling the carbonyl oxygen with ¹⁸O would allow MS analysis of the product alcohol to confirm whether the original oxygen atom was retained or lost. This technique provides definitive evidence for proposed reaction mechanisms. researchgate.netmdpi.com

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z | Proposed Origin |

|---|---|---|

| [C₅H₇NO]⁺ | 96 | Alpha-cleavage: Loss of •CH₂CH₃ |

| [C₂H₅CO]⁺ | 57 | Alpha-cleavage: Formation of propanoyl cation |

| [C₄H₇N]⁺ | 69 | Cleavage yielding the cyanodimethylmethyl cation |

| [C₂H₅]⁺ | 29 | Ethyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations and Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound and for monitoring their transformations during chemical reactions. cardiff.ac.uk These two methods are complementary, as some molecular vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.net

The IR and Raman spectra of this compound are dominated by characteristic vibrations of its two primary functional groups: the nitrile and the ketone.

Nitrile (C≡N) Stretch: A sharp, intense absorption in the IR spectrum is expected in the range of 2240-2260 cm⁻¹. This band is typically weaker in the Raman spectrum.

Carbonyl (C=O) Stretch: A very strong, sharp absorption in the IR spectrum is predicted around 1715 cm⁻¹, typical for an aliphatic ketone. This vibration also gives a strong Raman signal.

C-H Stretches: Absorptions corresponding to the stretching of sp³ C-H bonds in the ethyl and dimethyl groups will appear in the 2850-3000 cm⁻¹ region.

These distinct vibrational fingerprints are invaluable for real-time reaction monitoring. nih.gov For instance, in a reaction where the nitrile group is hydrolyzed to a carboxylic acid, the disappearance of the C≡N stretching band and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a new C=O stretch (~1710 cm⁻¹) can be tracked spectroscopically. Similarly, the reduction of the ketone to an alcohol would be evidenced by the disappearance of the C=O band and the emergence of a broad O-H band (~3200-3600 cm⁻¹). Computational methods, such as DFT, are frequently used to calculate theoretical vibrational spectra, which aids in the precise assignment of experimental bands to specific molecular motions. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alkyl C-H | Symmetric/Asymmetric Stretch | 2850–3000 | Medium-Strong | Medium-Strong |

| Nitrile (C≡N) | Stretch | 2240–2260 | Medium-Strong, Sharp | Weak-Medium |

| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp | Strong |

| CH₂/CH₃ | Bending | 1350–1470 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in the solid state. If a single crystal of this compound of suitable quality can be grown, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsional angles with very high precision.

The crystallographic data would reveal the molecule's preferred conformation in the crystal lattice. This includes the spatial arrangement of the ethyl group relative to the carbonyl and the orientation of the bulky t-butyl-like group. This information is crucial for understanding steric effects that influence the molecule's reactivity.

Furthermore, X-ray analysis elucidates the crystal packing, which is how individual molecules arrange themselves in the solid state. It would reveal any significant intermolecular interactions, such as dipole-dipole interactions between the polar ketone and nitrile functional groups of neighboring molecules. Understanding these packing forces is important as they influence physical properties like melting point, solubility, and crystal morphology. While no crystal structure for this compound is currently reported in open literature, this method remains the gold standard for unambiguous solid-state structural proof.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Complex Mixtures

Chromatographic techniques are indispensable for the separation and analysis of this compound, particularly for monitoring the progress of its synthesis and for assessing the purity of the final product. Given its molecular weight and functional groups, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC): Due to its expected volatility, GC is an excellent method for analyzing this compound. sigmaaldrich.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the compound from starting materials, solvents, and byproducts. A GC-MS system is particularly powerful, as it provides both the retention time for quantification and the mass spectrum for positive identification of each component in a mixture. This allows for detailed reaction monitoring, where small aliquots of a reaction mixture can be analyzed over time to determine the rate of consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC): HPLC, especially in the reversed-phase mode (RP-HPLC), is also a valuable tool. A nonpolar stationary phase would be used with a polar mobile phase, such as a mixture of water and a more environmentally friendly organic solvent like dimethyl carbonate or a traditional one like acetonitrile (B52724). unibo.it Separation is based on the differential partitioning of the components between the two phases. Purity is assessed by integrating the area of the product peak, often detected using a UV detector that is sensitive to the electronic transitions of the carbonyl group. HPLC is particularly useful for analyzing samples that may contain non-volatile impurities.

Applications of 2,2 Dimethyl 3 Oxopentanenitrile As a Key Synthetic Intermediate

Building Block for Complex Organic Synthesis

Pivaloylacetonitrile (B1295116) serves as a fundamental starting material in various synthetic pathways due to the reactivity of its functional groups. The presence of the sterically hindering tert-butyl group, the ketone, and the nitrile functionalities in one molecule makes it a crucial precursor for constructing more complex molecular architectures.

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Amines)

A significant application of 2,2-dimethyl-3-oxopentanenitrile lies in the synthesis of heterocyclic compounds, which form the core structures of many pharmaceutical and agrochemical products. Its β-ketonitrile structure is ideally suited for reactions with binucleophilic reagents to form various five- and six-membered rings.

One of the most prominent uses of this compound is in the synthesis of substituted isoxazoles . It is a crucial intermediate for the production of the isoxazole (B147169) skeleton found in the selective herbicide isouron. researchgate.net The reaction typically involves the condensation of this compound with hydroxylamine, where the dicarbonyl mimic reacts to form the isoxazole ring.

Similarly, it is a key precursor for the construction of pyrazoles . The synthesis of pyrazolyl ureas, which are investigated as inhibitors of p38 MAP kinase, relies on intermediates derived from pivaloylacetonitrile. researchgate.net The reaction with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole (B372694) ring system.

Furthermore, this compound is utilized in multi-component reactions (MCRs) to generate complex heterocycles. A notable example is the diastereoselective synthesis of polyfunctionalized trans-2,3-dihydrothiophenes . This efficient four-component reaction involves the combination of an aromatic aldehyde, a cyclic secondary amine (such as piperidine), thiazolidine-2,4-dione, and this compound.

| Heterocyclic Compound | Synthetic Application | Reference |

| Isoxazoles | Precursor for the herbicide Isouron | researchgate.net |

| Pyrazoles | Intermediate for p38 MAP kinase inhibitors | researchgate.net |

| trans-2,3-Dihydrothiophenes | Synthesized via a four-component reaction |

Precursor for Natural Product Synthesis (if applicable to this compound)

While this compound is a versatile building block for a variety of synthetic compounds, its direct application as a key intermediate in the total synthesis of natural products is not widely documented in scientific literature. Although many natural products contain heterocyclic cores similar to those that can be synthesized from this precursor, specific examples of its incorporation into a multi-step natural product synthesis pathway are not prominently reported.

Synthesis of Advanced Intermediates in Multi-Step Sequences

The utility of this compound is particularly evident in its role within multi-step synthetic sequences to produce high-value, complex molecules. Its function is not as an end-product itself, but as a critical component that introduces a specific molecular fragment which is elaborated in subsequent steps.

As previously mentioned, it is an essential intermediate in the manufacturing pathways of specific agrochemicals and potential pharmaceuticals. researchgate.net

Isouron Synthesis: In the production of this herbicide, pivaloylacetonitrile provides the core isoxazole precursor, which is then further functionalized to yield the final active ingredient. researchgate.net

p38 MAP Kinase Inhibitors: For this class of potential drugs, the compound is used to construct the central pyrazolyl urea (B33335) scaffold, which is a key pharmacophore responsible for the molecule's biological activity. researchgate.net

These applications highlight how this compound serves as a foundational element in complex synthetic routes, enabling the efficient assembly of advanced molecular targets.

| Final Product Class | Role of this compound | Reference |

| Herbicides (e.g., Isouron) | Crucial intermediate for the isoxazole skeleton | researchgate.net |

| Kinase Inhibitors (p38 MAP) | Building block for the pyrazolyl urea core | researchgate.net |

Role in Materials Science (Excluding Direct Biological/Medical Applications)

The applications of this compound extend beyond traditional organic synthesis into the realm of materials science, although its role here is more nascent and often indirect.

Monomer or Precursor in Polymer Chemistry

Currently, there is limited information available in the scientific literature detailing the direct use of this compound as a monomer in polymerization reactions or as a direct precursor for commodity or specialty polymers.

Components in Functional Materials (e.g., Dyes, Optoelectronic Materials)

The direct incorporation of this compound into functional materials like dyes or optoelectronic devices is not a widely reported application. However, its utility as a versatile synthetic intermediate allows for the creation of derivatives that may have potential in this area. For instance, it can be used to synthesize hydrazone ligands. These ligands can be part of more complex systems used in applications such as color filters. This represents an indirect pathway where the structural features originating from this compound contribute to the properties of a functional material.

Ligand Synthesis and Coordination Chemistry

This compound, also known as pivaloylacetonitrile, is a versatile precursor in the field of coordination chemistry. Its derivatives are utilized in the synthesis of metal complexes with potential applications in materials science and catalysis. evitachem.com The compound's utility stems from its β-ketonitrile structure, which allows it to act as a ligand, binding to metal centers to form coordination complexes.

The reactivity of this compound is characterized by keto-enol tautomerism. In its deprotonated enolate form, it can function as a bidentate ligand, coordinating to a metal center through both the oxygen atom of the enolate and the nitrogen atom of the cyano group. This chelation can lead to the formation of stable metal complexes.

Detailed research has demonstrated the coordination of this compound to transition metal centers. In one notable example, the reaction of this compound with a dimolybdenum complex, trans-[Mo(N₂)(OTf)(dppe)₂], resulted in the formation of a novel (alkylideneamido)(nitrile-enolato) complex. acs.org The specific product identified was trans-[Mo(NCHCH₂COBuᵗ)(NCCHCOBuᵗ)(dppe)₂], where the pivaloylacetonitrile, in its enolate form, is coordinated to the molybdenum center. acs.org This reaction showcases the compound's ability to act as a ligand through its nitrile and enolate functionalities and to participate in further transformations while coordinated to a metal. acs.org

Table 1: Example of a Molybdenum Complex with a this compound-derived Ligand

| Central Metal | Ligand Derived from Pivaloylacetonitrile | Other Ligands | Resulting Complex |

|---|

The study of such metal-ligand interactions is fundamental to the development of new catalysts and materials with tailored electronic and chemical properties. The ability of β-ketonitriles to form various heterocyclic compounds also opens avenues for creating more complex and functionalized ligands for coordination chemistry. rsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pivaloylacetonitrile |

| trans-[Mo(N₂)(OTf)(dppe)₂] |

| trans-[Mo(NCHCH₂COBuᵗ)(NCCHCOBuᵗ)(dppe)₂] |

Future Research Directions and Emerging Trends

Exploration of Unconventional Reactivity and Reaction Conditions

Future investigations into 2,2-dimethyl-3-oxopentanenitrile are poised to explore reactivity beyond traditional paradigms. The nitrile group, with its polarized triple bond, and the adjacent ketone functionality offer a rich playground for chemical transformations. nih.gov Research is moving towards the activation of the C≡N triple bond under milder and more unconventional conditions. This includes the use of metal-ligand cooperation, where a metal center and a coordinated ligand work in concert to activate the nitrile. nih.gov For instance, rhenium pincer complexes have demonstrated the ability to reversibly add to the C≡N bond of nitriles, suggesting pathways for catalytic transformations that avoid harsh reagents. nih.gov

Furthermore, the development of novel catalytic systems is a key area of focus. While strong bases have traditionally been used to generate the nucleophilic α-carbonion from nitriles for acylation reactions, newer methods are exploring the use of less hazardous and more selective catalysts. beilstein-journals.orgnih.gov The exploration of photocatalysis and electrochemistry represents another frontier, offering green alternatives to conventional thermal methods for nitrile transformations. These approaches could enable reactions under ambient temperature and pressure, reducing energy consumption and waste generation.

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. For derivatives of this compound that possess stereogenic centers, the development of asymmetric synthetic methods is a critical research direction. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, yielding enantiomerically pure or enriched products.

One promising avenue is the asymmetric reduction of the ketone functionality to produce chiral alcohols. wikipedia.org This can be achieved using chiral organoborane reagents or through catalytic transfer hydrogenation with chiral transition metal complexes. wikipedia.org Additionally, the development of enantioselective methods for the formation of the carbon-carbon bond at the α-position is a significant goal. This could involve the use of chiral phase-transfer catalysts or metal complexes with chiral ligands to direct the alkylation or acylation of the nitrile. nih.govunc.edu The use of enzymes, such as aldoxime dehydratases, also presents a powerful tool for the enantioselective synthesis of chiral nitriles, offering high selectivity under mild, aqueous conditions. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry. This transition offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. researchgate.netflinders.edu.aueuropa.eu For the synthesis and transformation of this compound, flow chemistry can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. europa.eu

A continuous flow process for the synthesis of aryl nitriles using a cyanide-free method has already been reported, highlighting the potential for safer and more efficient nitrile production. rsc.org The scalability of such processes is often more straightforward than for batch reactions. rsc.org

Furthermore, the integration of flow chemistry with automated synthesis platforms is a rapidly emerging trend. beilstein-journals.orgchemrxiv.org These automated systems can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. flinders.edu.auchemrxiv.org This high-throughput capability can accelerate the discovery of new derivatives of this compound with desired properties and the optimization of their synthetic routes.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are becoming indispensable tools for real-time reaction monitoring. nih.govmt.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentration of reactants, intermediates, and products as a reaction progresses. nih.gov

For reactions involving this compound, in situ monitoring can help to identify transient intermediates, elucidate reaction pathways, and determine optimal reaction conditions. researchgate.net This real-time data allows for precise control over the reaction, ensuring higher yields, improved selectivity, and enhanced safety. mt.com When integrated with flow chemistry systems, PAT enables the development of highly controlled and optimized continuous manufacturing processes. flinders.edu.au

Synergistic Computational and Experimental Approaches for Discovery and Optimization

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. nih.govacs.org Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of molecules like this compound, elucidate reaction mechanisms, and design new catalysts. nih.govresearchgate.net These computational insights can guide experimental efforts, reducing the need for extensive trial-and-error screening and accelerating the discovery process.

For instance, computational studies have been used to predict the reactivity of nitriles towards nucleophiles like cysteine, providing a valuable tool for assessing potential biological activity and toxicity. nih.govacs.orgresearchgate.net In the context of asymmetric synthesis, molecular modeling can be used to understand the origin of enantioselectivity in catalyzed reactions and to design more effective chiral catalysts. researchgate.net The iterative cycle of computational prediction followed by experimental validation is a powerful strategy for the rational design and optimization of synthetic routes to this compound and its derivatives.

Sustainable and Resource-Efficient Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic processes. snu.ac.krmun.ca For this compound, future research will undoubtedly focus on developing more sustainable and resource-efficient synthetic strategies. This encompasses several key areas:

Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. snu.ac.kr

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources.

Catalytic Methods: Favoring catalytic reactions over stoichiometric ones to reduce waste and improve efficiency. researchgate.netorganic-chemistry.org This includes the development of recyclable catalysts.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. mun.ca

Cyanide-Free Synthesis: Developing synthetic methods that avoid the use of highly toxic cyanide reagents is a major goal in nitrile chemistry. nih.govrsc.org Biocatalytic approaches using enzymes like aldoxime dehydratases offer a promising cyanide-free route to nitriles. nih.gov

By embracing these principles, the chemical community can ensure that the synthesis of this compound and other valuable chemical compounds is conducted in a manner that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-dimethyl-3-oxopentanenitrile, and how do reaction parameters (e.g., solvent, catalyst, temperature) influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a β-keto ester with a nitrile precursor in anhydrous THF under reflux (60–80°C) with a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Yield optimization requires controlled addition of reagents and inert atmosphere to prevent hydrolysis of the nitrile group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of nitrile (C≡N stretch ~2240 cm⁻¹) and ketone (C=O stretch ~1710 cm⁻¹) functional groups.

- NMR : ¹H NMR distinguishes methyl groups (δ 1.0–1.2 ppm for geminal dimethyl) and ketone proximity effects (deshielding of adjacent protons). ¹³C NMR identifies quaternary carbons (e.g., C=O at ~210 ppm).

- Contradiction Resolution : Discrepancies in splitting patterns may arise from stereochemical ambiguity. Variable-temperature NMR or computational modeling (DFT) can clarify dynamic equilibria or rotameric forms .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites via Fukui indices, identifying the nitrile carbon as a reactive center. Molecular docking studies (using AutoDock Vina) can simulate interactions with enzymes like cytochrome P450, predicting metabolic pathways or inhibition potential. For accurate results, optimize ligand conformers with Gaussian09 and validate docking poses using MD simulations .

Q. What mechanistic insights explain the compound’s behavior under reductive or oxidative conditions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving the nitrile. NaBH₄ selectively reduces the ketone without affecting the nitrile.

- Oxidation : Strong oxidants (KMnO₄/H⁺) convert the nitrile to a carboxylic acid, while the ketone remains intact. Competing pathways (e.g., overoxidation to CO₂) require careful control of stoichiometry and pH .

Q. How do steric effects from the geminal dimethyl group influence reaction kinetics in nucleophilic additions?

- Methodological Answer : The bulky dimethyl group at C-2 creates steric hindrance, slowing nucleophilic attack at the adjacent ketone. Kinetic studies (e.g., monitoring Grignard reagent addition via UV-Vis) show a 2–3x rate decrease compared to non-methylated analogs. Solvent effects (e.g., THF vs. DCM) modulate steric accessibility, with bulky solvents further reducing reaction rates .

Q. What safety protocols are critical for handling this compound, given its potential toxicity?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact.

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for neurotoxic symptoms (e.g., headaches, irritability). OSHA-compliant documentation of exposure incidents is mandatory .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous vs. anhydrous environments?

- Methodological Answer : Contradictions arise from trace moisture in "anhydrous" solvents. Stability tests under controlled humidity (Karl Fischer titration) reveal hydrolysis of the nitrile to an amide occurs at >5% H₂O. For reproducible results, store the compound over molecular sieves and validate solvent purity via GC-MS .

Q. Why do synthetic yields vary significantly when using similar Lewis acid catalysts?

- Methodological Answer : Catalyst purity and hydration state (e.g., AlCl₃ vs. AlCl₃·6H₂O) alter Lewis acidity. Anhydrous AlCl₃ increases electrophilicity at the ketone, improving nitrile formation. Competing side reactions (e.g., aldol condensation) are minimized by using freshly distilled catalysts and low-temperature stepwise addition .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point | 215–220°C (estimated) | |

| λmax (UV-Vis) | 280 nm (n→π* transition of ketone) | |

| logP (Octanol-Water) | 1.8 (predicted via ChemAxon) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.